molecular formula C10H11N5O3S B4377362 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4377362
M. Wt: 281.29 g/mol
InChI Key: DCFNVKGBQJRKFF-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylpropanamide is a complex organic compound that features a pyrazole and thiazole ring in its structure

Properties

IUPAC Name

2-methyl-3-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-7(9(16)13-10-11-2-3-19-10)5-14-6-8(4-12-14)15(17)18/h2-4,6-7H,5H2,1H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFNVKGBQJRKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone . The final step involves coupling these two rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylpropanamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyrazole and thiazole rings can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both pyrazole and thiazole rings in 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

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